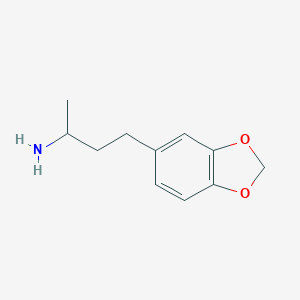

4-(2H-1,3-benzodioxol-5-yl)butan-2-amine

Vue d'ensemble

Description

4-(2H-1,3-benzodioxol-5-yl)butan-2-amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a benzodioxole ring attached to a butan-2-amine chain. It is structurally related to other psychoactive substances and has been studied for its potential effects on the central nervous system.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxol-5-yl)butan-2-amine typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

Alkylation: The benzodioxole ring is then alkylated using a suitable alkyl halide, such as 1-bromo-3-chloropropane, in the presence of a base like potassium carbonate.

Amination: The resulting intermediate is subjected to reductive amination using ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Intermediates: Large-scale production of benzodioxole intermediates.

Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient and consistent production.

Purification: Purification of the final product using techniques like recrystallization or chromatography to achieve high purity.

Analyse Des Réactions Chimiques

Reductive Amination

The compound is synthesized via iridium-catalyzed reductive amination of ketones with primary amines. Key findings include:

-

Catalyst : Iridium complexes (e.g., [Ir(cod)Cl]₂) combined with chiral phosphoric acids (e.g., 3-H ) achieve enantioselectivity up to 91% ee .

-

Conditions : Toluene solvent, 5 bar H₂, 35°C, 4Å molecular sieves (MS) .

-

Yield : ~95% for reactions involving 4-bromo aniline derivatives .

Example Reaction :

| Reagent | Catalyst System | Temperature | Yield (%) | ee (%) |

|---|---|---|---|---|

| 4-Bromoaniline | Ir(cod)Cl + 3-H | 35°C | 95 | 91 |

| 4-Chloroaniline | Ir(cod)Cl + 3-H | 35°C | 87 | 87 |

N-Alkylation and Acylation

The primary amine undergoes alkylation and acylation under standard conditions:

-

Methylation : Reaction with methyl iodide in THF yields N-methyl derivatives (e.g., MBDB hydrochloride) .

-

Acylation : Acetyl chloride in dichloromethane forms amide derivatives (e.g., acetamide analogs).

Reactivity of the Benzodioxole Moiety

The 1,3-benzodioxole group participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:

Analytical Characterization

Key techniques for structural elucidation and purity assessment:

| Method | Key Peaks/Parameters | Reference |

|---|---|---|

| GC-MS | m/z 193 (M⁺), base peak at m/z 58 (C₃H₈N⁺) | |

| HPLC (Chiral) | Retention time: 8.2 min (OD-H column) | |

| ¹H-NMR (CDCl₃) | δ 6.75 (d, J=8 Hz, aromatic), δ 2.75 (m, CH₂) |

Comparative Reactivity with Analogues

Applications De Recherche Scientifique

Chemistry

4-(2H-1,3-benzodioxol-5-yl)butan-2-amine serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its functional groups allow for various chemical reactions including oxidation, reduction, and substitution.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones, carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols, secondary amines |

| Substitution | Alkyl halides | Substituted benzodioxole derivatives |

Biology

The compound is studied for its effects on neurotransmitter systems, particularly its interaction with serotonin, dopamine, and norepinephrine transporters. This interaction suggests potential applications in treating neurological disorders by enhancing neurotransmission .

Medicine

Research indicates that derivatives of this compound may possess therapeutic properties , including:

- Antibacterial Activity : Studies have shown promising antibacterial effects against various strains .

- Anticancer Properties : Some derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential in cancer therapy.

Industry

In industrial applications, the compound is utilized in developing new materials and chemical processes due to its reactivity and versatility. It is also employed in producing specialty chemicals and polymers.

Case Study 1: Neurotransmitter Interaction

A study investigated the mechanism of action of this compound on neurotransmitter systems. Results indicated that the compound inhibits the reuptake of key neurotransmitters, leading to increased synaptic levels and enhanced neurotransmission. This finding positions the compound as a candidate for further research into treatments for depression and anxiety disorders.

Case Study 2: Anticancer Activity

Research conducted on various derivatives demonstrated significant cytotoxicity against human cancer cell lines. The study highlighted that modifications to the benzodioxole structure could enhance efficacy while reducing toxicity to normal cells.

Mécanisme D'action

The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)butan-2-amine involves its interaction with neurotransmitter systems in the brain. It primarily targets the serotonin, dopamine, and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters and leading to increased levels in the synaptic cleft. This results in enhanced neurotransmission and potential psychoactive effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,4-methylenedioxyamphetamine (MDA)

- 3,4-methylenedioxymethamphetamine (MDMA)

- 4-methylmethcathinone (mephedrone)

- 4-methyl-N-ethylcathinone (4-MEC)

Uniqueness

4-(2H-1,3-benzodioxol-5-yl)butan-2-amine is unique due to its specific structural features, which include the benzodioxole ring and the butan-2-amine chain. This combination imparts distinct pharmacological properties, differentiating it from other similar compounds. Its unique structure allows for specific interactions with neurotransmitter transporters, leading to its characteristic effects.

Activité Biologique

4-(2H-1,3-benzodioxol-5-yl)butan-2-amine, a compound belonging to the phenethylamine class, has garnered attention for its potential biological activities. This compound features a benzodioxole ring linked to a butan-2-amine chain, which contributes to its interaction with various neurotransmitter systems in the brain. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with neurotransmitter transporters. It is known to inhibit the reuptake of serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This modulation can enhance neurotransmission and produce psychoactive effects, making it a compound of interest in neuropharmacology.

Biological Activities

Research has identified several biological activities associated with this compound:

1. Neuropharmacological Effects

- Psychoactive Properties : Similar compounds have shown stimulant effects and potential antidepressant-like properties due to their interaction with serotonin and dopamine pathways.

- Neuroprotective Effects : Some studies suggest that the compound may exhibit antioxidant properties, potentially protecting neurons from oxidative stress .

2. Antidiabetic Potential

- Recent investigations into derivatives of benzodioxole structures have reported significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. For instance, certain derivatives demonstrated IC50 values as low as 0.68 µM against α-amylase while exhibiting minimal cytotoxicity towards normal cell lines . This suggests that similar compounds could be explored for managing diabetes.

3. Anticancer Activity

- Preliminary studies indicate that benzodioxole derivatives may possess anticancer properties. For example, compounds derived from this structure have shown efficacy against various cancer cell lines with IC50 values ranging from 26 to 65 µM . Further exploration is necessary to establish the specific mechanisms and therapeutic applications.

Case Studies

Several case studies highlight the biological activity of this compound and its derivatives:

Propriétés

IUPAC Name |

4-(1,3-benzodioxol-5-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h4-6,8H,2-3,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUIKWNECJUNDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC2=C(C=C1)OCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60961163 | |

| Record name | 4-(2H-1,3-Benzodioxol-5-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40742-32-3 | |

| Record name | 3,4-Methylenedioxyphenylisobutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040742323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2H-1,3-Benzodioxol-5-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.